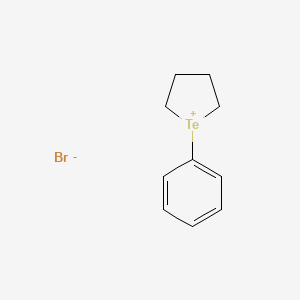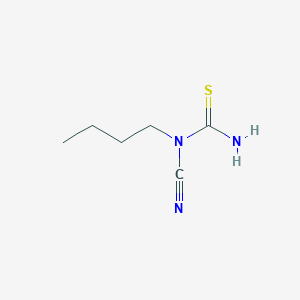
N-Butyl-N-cyanothiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-cyanothiourea is an organosulfur compound with the chemical formula C₆H₁₁N₃S It is a derivative of thiourea, where the hydrogen atoms are replaced by a butyl group and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyl-N-cyanothiourea can be synthesized through a condensation reaction between butylamine and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of the thiourea derivative . Another method involves the reaction of butyl isothiocyanate with cyanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where butylamine and carbon disulfide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-cyanothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-cyanothiourea has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Butyl-N-cyanothiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects . The cyano group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Structurally similar but lacks the butyl and cyano groups.
N-Butylthiourea: Similar but without the cyano group.
N-Cyanothiourea: Similar but without the butyl group.
Uniqueness
N-Butyl-N-cyanothiourea is unique due to the presence of both butyl and cyano groups, which confer distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the cyano group increases its reactivity and potential for forming stable complexes .
Eigenschaften
CAS-Nummer |
68695-76-1 |
|---|---|
Molekularformel |
C6H11N3S |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
1-butyl-1-cyanothiourea |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-9(5-7)6(8)10/h2-4H2,1H3,(H2,8,10) |
InChI-Schlüssel |
DIZGGJGMWBVNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

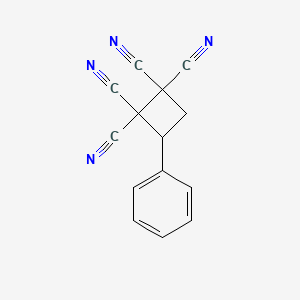
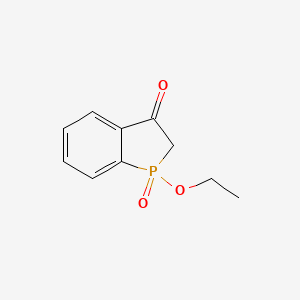
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
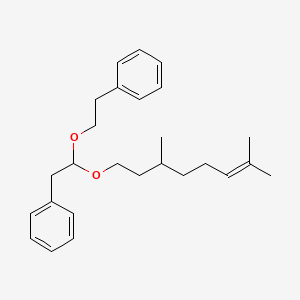
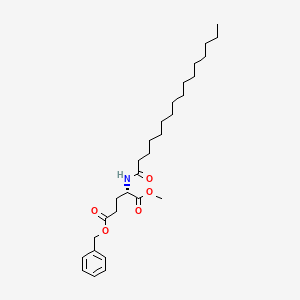
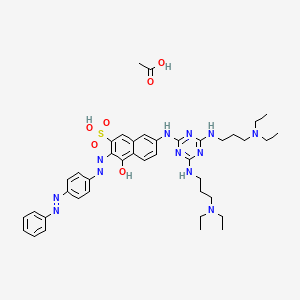
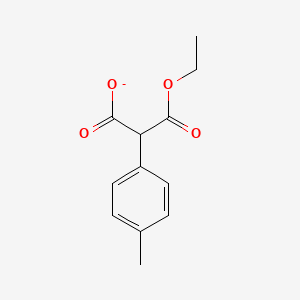
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
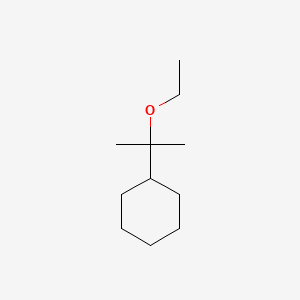
methanone](/img/structure/B14463638.png)
